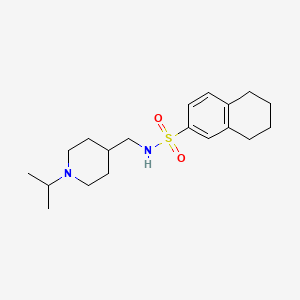
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
准备方法
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several steps. One common synthetic route includes the reaction of 1-isopropylpiperidine with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, often using continuous flow reactors for scalability.
化学反应分析
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.
科学研究应用
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound .
相似化合物的比较
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other piperidine derivatives and sulfonamide compounds. Similar compounds include:
N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: Known for its experimental use in drug development.
N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide: Another sulfonamide derivative with potential biological activities.
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide: Used in various chemical reactions and studied for its pharmacological properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
生物活性
N-((1-isopropylpiperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydronaphthalene moiety and a sulfonamide functional group. The presence of the isopropylpiperidine group is crucial for its biological interactions.
Molecular Formula : C18H26N2O2S
Molecular Weight : 342.48 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that sulfonamide derivatives often exhibit:
- Antitumor Activity : Compounds containing sulfonamide groups have been shown to inhibit tumor growth in vitro. For instance, related sulfonamides have demonstrated IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin .
- Neuroactive Effects : The piperidine moiety contributes to neuroactive properties, potentially influencing neurotransmitter pathways and offering therapeutic effects in neurological disorders .
Biological Activity Data
A summary of the biological activities observed in studies involving similar compounds is provided below:
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Antitumor Efficacy : A study synthesized novel tetrahydroquinoline derivatives with sulfonamide groups and evaluated their antitumor activity. Some compounds showed IC50 values significantly lower than Doxorubicin, indicating a promising alternative for cancer treatment .
- Neuropharmacological Studies : Research on piperidine derivatives has highlighted their potential in modulating neurotransmitter systems, suggesting applications in treating conditions like anxiety and depression .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds can inhibit specific protein targets involved in cancer cell proliferation and survival pathways .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains to be fully elucidated. However, similar compounds have shown:
- Solubility : Generally soluble in organic solvents.
- Stability : Stability can be influenced by environmental conditions such as temperature and pH.
Toxicological assessments are critical to determine the safety profile for potential therapeutic applications.
属性
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-15(2)21-11-9-16(10-12-21)14-20-24(22,23)19-8-7-17-5-3-4-6-18(17)13-19/h7-8,13,15-16,20H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBWWJILPZYKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














